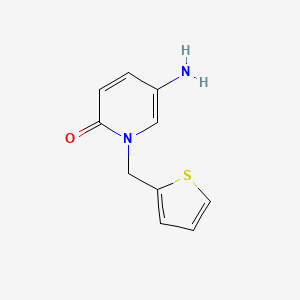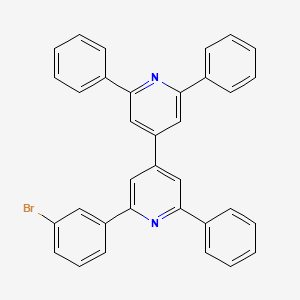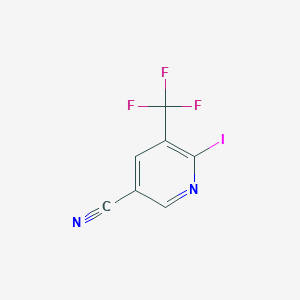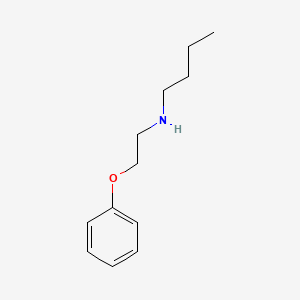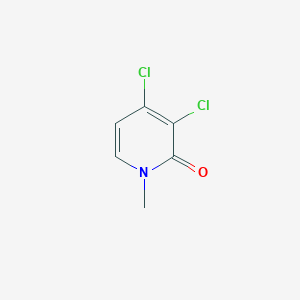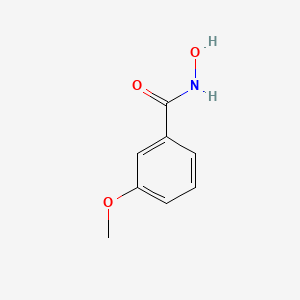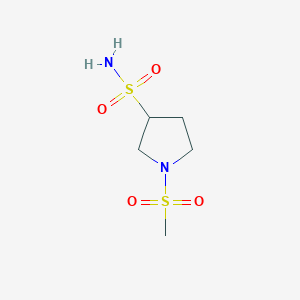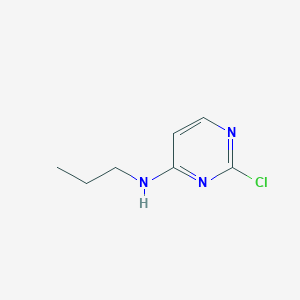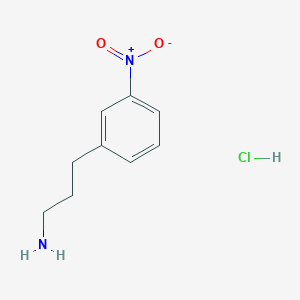
3-(3-Nitrophenyl)propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Nitrophenyl)propan-1-amine hydrochloride is an organic compound with the molecular formula C9H12N2O2·HCl It is a derivative of propanamine, where the amine group is attached to a propyl chain substituted with a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)propan-1-amine hydrochloride typically involves the nitration of a suitable precursor followed by amination. One common method involves the nitration of 3-phenylpropan-1-amine to introduce the nitro group at the meta position. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to avoid over-nitration .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Nitrophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 3-(3-Aminophenyl)propan-1-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(3-Nitrophenyl)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Nitrophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Nitrophenyl)propan-1-amine hydrochloride: Similar structure but with the nitro group at the para position.
3-(2-Nitrophenyl)propan-1-amine hydrochloride: Similar structure but with the nitro group at the ortho position.
3-(3-Aminophenyl)propan-1-amine hydrochloride: The reduced form of the compound with an amine group instead of a nitro group.
Uniqueness
3-(3-Nitrophenyl)propan-1-amine hydrochloride is unique due to the position of the nitro group, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its ortho and para counterparts .
Propriétés
Formule moléculaire |
C9H13ClN2O2 |
|---|---|
Poids moléculaire |
216.66 g/mol |
Nom IUPAC |
3-(3-nitrophenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-6-2-4-8-3-1-5-9(7-8)11(12)13;/h1,3,5,7H,2,4,6,10H2;1H |
Clé InChI |
AGPTZCRNQXRGFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])CCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


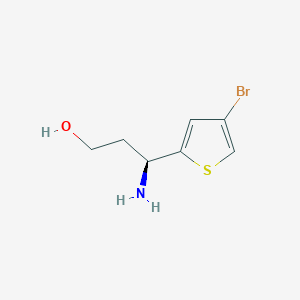
![3-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13089281.png)
![2-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089292.png)
![(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanal](/img/structure/B13089306.png)
